
N,N-diallylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallylisonicotinamide (DIANA) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIANA is a derivative of nicotinamide, which is a precursor of NAD+ (nicotinamide adenine dinucleotide), a coenzyme that plays a crucial role in cellular metabolism.
Mechanism of Action
The mechanism of action of N,N-diallylisonicotinamide is not fully understood. However, it has been proposed that N,N-diallylisonicotinamide may function as a prodrug, which is converted into nicotinamide in vivo. Nicotinamide is then converted into NAD+, which plays a crucial role in cellular metabolism. NAD+ is involved in a wide range of cellular processes, including DNA repair, energy metabolism, and regulation of gene expression.
Biochemical and Physiological Effects:
N,N-diallylisonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. N,N-diallylisonicotinamide has also been shown to increase NAD+ levels in cells, which may have a beneficial effect on cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-diallylisonicotinamide in lab experiments is its stability. N,N-diallylisonicotinamide is a stable compound that can be easily synthesized and purified. However, one of the limitations of using N,N-diallylisonicotinamide in lab experiments is its low solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for N,N-diallylisonicotinamide research. One area of research is the development of novel N,N-diallylisonicotinamide derivatives with improved bioavailability and efficacy. Another area of research is the investigation of N,N-diallylisonicotinamide's potential use in treating neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N,N-diallylisonicotinamide and its potential therapeutic applications.
Conclusion:
In conclusion, N,N-diallylisonicotinamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N,N-diallylisonicotinamide has been shown to have anticancer, antiviral, and anti-inflammatory properties. N,N-diallylisonicotinamide has also been investigated for its potential use in treating neurodegenerative diseases. While there are still many unanswered questions regarding the mechanism of action and potential therapeutic applications of N,N-diallylisonicotinamide, it is clear that this compound has significant potential for future research and development.
Synthesis Methods
N,N-diallylisonicotinamide can be synthesized in the laboratory by reacting nicotinamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the product is purified by column chromatography.
Scientific Research Applications
N,N-diallylisonicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. N,N-diallylisonicotinamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N,N-bis(prop-2-enyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-9-14(10-4-2)12(15)11-5-7-13-8-6-11/h3-8H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYPFEJHEMLRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diallylisonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


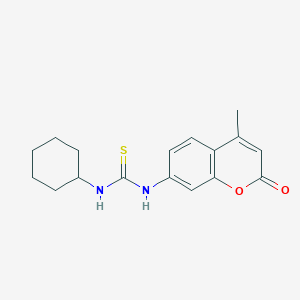
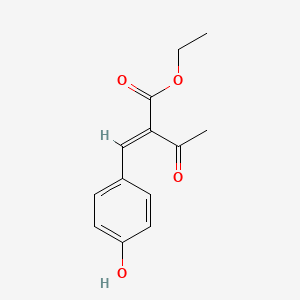
![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)
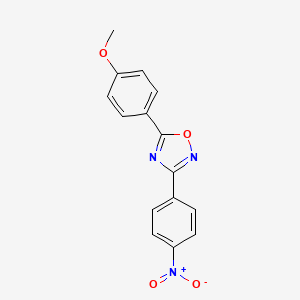
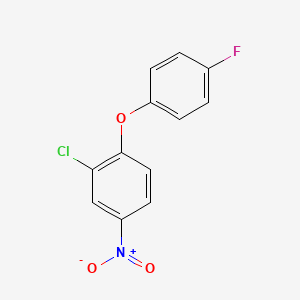
![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)

![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)
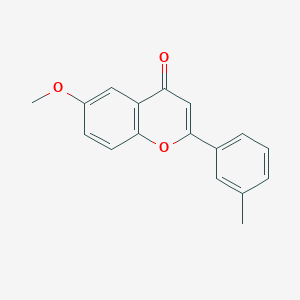

![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
